N,N-diethyl-4-iodobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N,N-diethyl-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride (or its precursor) with diethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic procedures and optimization conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N,N-diethyl-4-iodobenzenesulfonamide is crucial for understanding its properties and reactivity. The compound’s planar aromatic ring, iodine substituent, and sulfonamide group contribute to its overall stability and behavior. Computational studies and X-ray crystallography have provided insights into its three-dimensional arrangement .
Scientific Research Applications
Synthesis and Structural Studies
N,N-diethyl-4-iodobenzenesulfonamide and its derivatives have been extensively studied for their applications in chemical synthesis and structural analysis. For instance, the compound has been used in the synthesis of platinum(II) dithiocarbimato complexes, which are characterized by X-ray crystallography and spectroscopic methods (Amim et al., 2008). Similarly, it plays a role in the copper-catalyzed cross-coupling with nitrogen nucleophiles, demonstrating its utility in creating diverse chemical structures (Yong et al., 2020).
Polymerization and Material Science
The application of N,N-diethyl-4-iodobenzenesulfonamide extends to polymer science, where it is used in anionic block copolymerization of various styrene derivatives (Ishizone et al., 1993). This demonstrates its relevance in material science and engineering.
Pharmaceutical Research
In pharmaceutical research, derivatives of N,N-diethyl-4-iodobenzenesulfonamide have been explored for their potential in drug development. For example, a study on the synthesis of methylbenzenesulfonamide CCR5 antagonists highlights its application in HIV-1 infection prevention (Cheng De-ju, 2015).
Biochemical Studies
N,N-diethyl-4-iodobenzenesulfonamide and related compounds have been used in biochemical studies, including research on bacterial biofilm inhibition and cytotoxicity (Abbasi et al., 2020). This reflects its significance in understanding and combating bacterial infections.
Catalysis and Green Chemistry
The compound has also found use in catalysis, such as in the copper(I)-catalyzed amination of benzenesulfonamide, offering a mild and efficient method for chemical synthesis (Bahlaouan et al., 2011). This aligns with the principles of green chemistry by promoting more sustainable chemical processes.
Future Directions
properties
IUPAC Name |
N,N-diethyl-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREIJFFBIONQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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